molecular formula C13H19N7O2 B11499698 (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylcyanamide

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylcyanamide

Cat. No.: B11499698
M. Wt: 305.34 g/mol
InChI Key: PGGPERVAYBUPBM-UHFFFAOYSA-N
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Description

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylcyanamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of morpholine and triazine rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylcyanamide typically involves the reaction of morpholine derivatives with triazine compounds. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with morpholine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or triazine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylcyanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylcyanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
  • 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-ethylurea

Uniqueness

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylcyanamide is unique due to its specific combination of morpholine and triazine rings, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C13H19N7O2

Molecular Weight

305.34 g/mol

IUPAC Name

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-methylcyanamide

InChI

InChI=1S/C13H19N7O2/c1-18(10-14)11-15-12(19-2-6-21-7-3-19)17-13(16-11)20-4-8-22-9-5-20/h2-9H2,1H3

InChI Key

PGGPERVAYBUPBM-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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